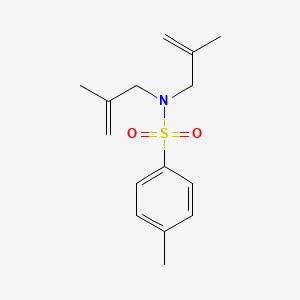![molecular formula C7H10O2 B14236725 1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one CAS No. 497063-16-8](/img/structure/B14236725.png)
1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one is an organic compound characterized by its unique structure, which includes both an allyl ether and an enone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one can be achieved through several methods. One common approach involves the reaction of 3-buten-2-one with prop-2-en-1-ol in the presence of an acid catalyst. This reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ether linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which 1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one exerts its effects involves its functional groups. The enone moiety can participate in Michael addition reactions, while the allyl ether group can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, making it versatile in different applications .
Comparaison Avec Des Composés Similaires
- 1-[(Prop-2-en-1-yl)oxy]propan-2-one
- 1-[(Prop-2-en-1-yl)oxy]butan-2-one
- 1-[(Prop-2-en-1-yl)oxy]pent-3-en-2-one
Comparison: Compared to these similar compounds, 1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. For instance, the presence of both an allyl ether and an enone group allows for a wider range of chemical reactions and applications .
Propriétés
Numéro CAS |
497063-16-8 |
|---|---|
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
1-prop-2-enoxybut-3-en-2-one |
InChI |
InChI=1S/C7H10O2/c1-3-5-9-6-7(8)4-2/h3-4H,1-2,5-6H2 |
Clé InChI |
RCYNGGOPRLDMNJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [(R)-hydroxy(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14236642.png)
![2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)-](/img/structure/B14236645.png)
![1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine](/img/structure/B14236653.png)
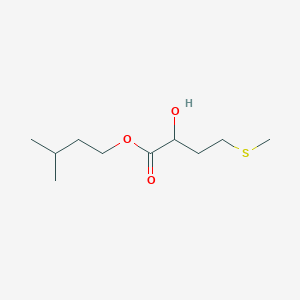
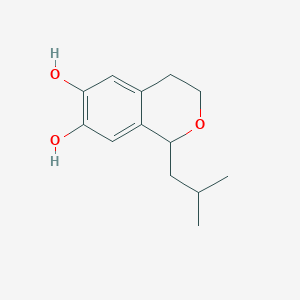
![11,11'-Disulfanediylbis[N-(3,5,6-tricyanopyrazin-2-yl)undecanamide]](/img/structure/B14236664.png)
![N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B14236677.png)
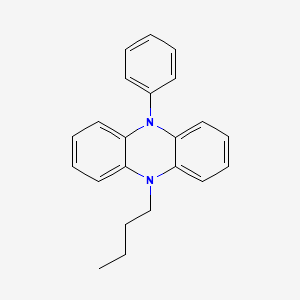

![4-(2,2,2-Trifluoro-1-{[(1S)-1-phenylethyl]amino}ethyl)phenol](/img/structure/B14236693.png)
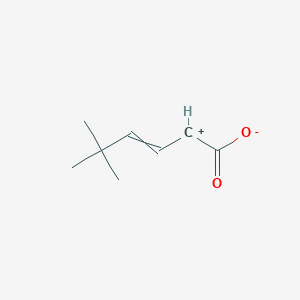
![Methyl 3-[(2-methylacryloyl)oxy]benzoate](/img/structure/B14236710.png)
![[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene](/img/structure/B14236722.png)
